molecular formula C21H16N2O2 B2610950 (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 313234-18-3

(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2610950
CAS No.: 313234-18-3
M. Wt: 328.371
InChI Key: HWTNASHXWGUPEV-LNVKXUELSA-N
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Description

“(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide” is a compound that has been investigated for its potential as an anti-biofilm agent . It is part of a series of chromone-based carboxamides that have been synthesized and evaluated for their ability to inhibit the biofilm formation of Pseudomonas aeruginosa .


Synthesis Analysis

The synthesis of this compound involves the use of 2-chromone carboxylic acid as the starting material . The synthesis process has been optimized to produce a library of 34 direct and 25 retro chromone carboxamides . The yield of the synthesis process was reported to be 52% .


Molecular Structure Analysis

The molecular structure of this compound includes a chromone moiety and a carboxamide group . The presence of these groups allows the compound to form hydrogen bonds with a variety of enzymes and proteins .


Chemical Reactions Analysis

The compound has been evaluated for its ability to inhibit the biofilm formation of Pseudomonas aeruginosa . The results showed that several chromone 2-carboxamides of the retro series are potent inhibitors of the formation of P. aeruginosa biofilms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 227 °C . The IR spectrum of the compound shows peaks at 3267 cm-1 (NH), 3075, 2961, 2960, 2927 (CH, CH2, CH3), 1683 (CONH), 1637 (CO), 1608, 1597, 1541 (C=C) .

Scientific Research Applications

  • Synthesis and Characterization :

    • Nizami and Hua (2018) described the synthesis of 3H-Benzo[f]chromene-2-carboxamides, including compounds similar to (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide, through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide. This process was facilitated by the presence of ZnI2 and FeCl3 under an air atmosphere (Nizami & Hua, 2018).
  • Structural and Luminescence Studies :

    • Sun et al. (2012) conducted research on metal–organic frameworks, including carboxylate-assisted ethylamide frameworks. Their study provides insights into the structural and luminescence properties of compounds related to this compound (Sun et al., 2012).
  • Antimicrobial Studies :

    • Yamgar et al. (2014) synthesized novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including derivatives similar to the compound . These complexes exhibited significant antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in therapeutic applications (Yamgar et al., 2014).
  • Chemosensors for Cyanide Anions :

    • Wang et al. (2015) synthesized coumarin benzothiazole derivatives, similar in structure to this compound. These compounds were investigated for their potential as chemosensors for cyanide anions, demonstrating the ability to recognize cyanide anions through color and fluorescence changes (Wang et al., 2015).
  • Biological Activity Studies :

    • Kavitha and Laxma Reddy (2014) synthesized Ni(II) and Zn(II) complexes from 3-formyl chromone Schiff bases, which share structural similarities with the compound . These complexes were evaluated for their biological activities, including antibacterial and antifungal effects, antioxidant properties, and DNA cleavage activity (Kavitha & Reddy, 2014).

Mechanism of Action

The mechanism of action of this compound involves the inhibition of Quorum Sensing (QS), a communication system based on signaling molecules . The compound acts as a possible ligand for PqsR, a LuxR-type receptor .

Future Directions

Future research on this compound could focus on further optimizing its synthesis and evaluating its potential as a therapeutic agent. The compound has shown promising results as an inhibitor of biofilm formation, and further studies could explore its potential in treating biofilm-related infections .

Properties

IUPAC Name

3-(3-methylphenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-13-5-4-7-15(11-13)23-21-18(20(22)24)12-17-16-8-3-2-6-14(16)9-10-19(17)25-21/h2-12H,1H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTNASHXWGUPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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